(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
(1R,5S,9s)-3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. This reduction can be achieved using sodium tetrahydridoborate in anhydrous dioxane . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one: This compound is a precursor in the synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol.
9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSORJFWHKEXQH-JVHMLUBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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